molecular formula C9H7N5OS B604341 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol CAS No. 1030536-88-9

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol

Cat. No.: B604341
CAS No.: 1030536-88-9
M. Wt: 233.25g/mol
InChI Key: QMFBHMKAKYQDAN-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . They can also upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and estrogen synthesis, respectively .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its interactions with biological systems .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents in refluxing ethanol in the presence of a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in functional groups.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with different ring fusion.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Varies in the position of nitrogen atoms in the ring.

Uniqueness

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for drug development .

Properties

IUPAC Name

5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFBHMKAKYQDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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